molecular formula C19H15N3O2 B2508964 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260712-89-7

6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2508964
CAS No.: 1260712-89-7
M. Wt: 317.348
InChI Key: WDWKQNNRMGUMMN-UHFFFAOYSA-N
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Description

6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260712-89-7) is a synthetic chemical compound with a molecular formula of C19H15N3O2 and a molecular weight of 317.34 g/mol . This compound features a hybrid architecture, incorporating both a quinoline and a 1,2,4-oxadiazole ring system, both of which are privileged scaffolds in medicinal chemistry and agrochemical research . The quinoline core is a fundamental structure in various therapeutic areas, while the 1,2,4-oxadiazole moiety is known to act as a bioisostere for ester and amide functionalities, often contributing to improved metabolic stability and physicochemical properties in drug candidates . While specific biological data for this precise molecule is limited in the public domain, structural analogs and derivatives sharing the quinoline-oxadiazole framework have demonstrated significant potential in scientific investigations. Research on similar compounds has reported a range of promising biological activities, including potent fungicidal effects, particularly against Sclerotinia sclerotiorum , as well as antimicrobial and anti-proliferative properties in hybrid molecules . The presence of the 1,2,4-oxadiazole ring also makes this compound a valuable intermediate for further chemical exploration and derivatization in drug discovery campaigns . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-4-3-5-13(8-11)18-21-19(24-22-18)15-10-20-16-7-6-12(2)9-14(16)17(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWKQNNRMGUMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological properties. Its synthesis typically involves the reaction of quinoline derivatives with oxadiazole moieties, which enhances their biological activity.

Key Findings:

  • Antimicrobial Activity: Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been evaluated for their effectiveness against various pathogens, demonstrating potential as new antimicrobial agents .
  • Anticancer Properties: The incorporation of oxadiazole rings into quinoline structures has been linked to enhanced anticancer activity. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting their potential as chemotherapeutic agents .

Biological Evaluation

Biological assays are crucial for assessing the efficacy and safety of new compounds. The evaluation of this compound has involved various methodologies:

In vitro Studies:

  • Enzyme Inhibition: The compound has been tested for inhibitory activity against enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism. Results indicated that certain derivatives exhibit competitive inhibition, making them potential candidates for diabetes management .

In vivo Studies:

  • Toxicity Assessments: Preliminary toxicity studies have confirmed a favorable safety profile for certain derivatives when administered at therapeutic doses .

Computational Studies

Computational chemistry techniques have been employed to predict the behavior of this compound in biological systems.

Molecular Docking:

  • Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies revealed favorable binding affinities and suggested that structural modifications could enhance activity .

Density Functional Theory (DFT):

  • DFT calculations have been utilized to analyze the electronic properties of the compound. Parameters such as HOMO-LUMO energy gaps and thermochemical stability were assessed to understand reactivity and potential interactions with biological targets .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with an IC50 value indicating potent activity.
Study BAnticancer ActivityShowed significant reduction in cell viability in breast cancer cell lines when treated with oxadiazole derivatives.
Study CDPP-IV InhibitionIdentified as a competitive inhibitor with promising results for managing Type 2 diabetes-related conditions.

Mechanism of Action

The mechanism of action of 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Nitro-Substituted Derivatives

  • 6-Methyl-3-(4-nitrophenyl)isoxazolo[5,4-b]quinolin-4(9H)-one (Compound 21): Replacing the oxadiazole ring with an isoxazole and introducing a nitro group significantly increases polarity and electron-withdrawing effects. This compound (C17H12N3O4, MW 322.3) has a higher melting point (295°C decomp.) compared to non-nitro derivatives, likely due to stronger intermolecular dipole interactions .

Trimethoxyphenyl-Substituted Analogs

Modifications to the Quinolinone Core

Alkyl Chain Additions

  • 6-Methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1326895-48-0): The addition of a propyl group at position 1 increases lipophilicity (C22H21N3O2, MW 359.4) and may extend metabolic stability by shielding reactive sites. This modification contrasts with the unsubstituted NH group in the parent compound, which could participate in hydrogen bonding .

Methylsulfanyl-Substituted Derivatives

  • 6-Methyl-2-methylsulfanyl-3-(4-nitrobenzoyl)quinolin-4(1H)-one (Compound 18): The methylsulfanyl group at position 2 introduces a strong electron-donating effect, altering the electronic environment of the quinolinone core. This compound (C18H15N2O4S, MW 355.0753) exhibits a high melting point (280°C decomp.), attributed to both the nitro group and sulfur-based interactions .

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Relevance (Inferred)
Target Compound (m-tolyl) C20H16N3O2 330.36 N/A 6-methyl, m-tolyl-oxadiazole Antimicrobial potential (structural analogy)
Para-Tolyl Analog C20H16N3O2 330.36 N/A 6-methyl, p-tolyl-oxadiazole Improved solubility
Ortho-Tolyl Analog C18H13N3O2 303.30 N/A o-tolyl-oxadiazole Steric hindrance effects
Trimethoxyphenyl Analog C22H20N3O5 406.41 N/A 3,4,5-trimethoxyphenyl-oxadiazole Enhanced π-stacking
Compound 21 (Nitro-isoxazole) C17H12N3O4 322.30 295 (decomp.) Nitrophenyl-isoxazole High polarity, potential cytotoxicity

Biological Activity

6-Methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H15N3O2C_{19}H_{15}N_3O_2 with a molecular weight of 317.3 g/mol. The compound features a quinoline core substituted with a 1,2,4-oxadiazole moiety and a m-tolyl group.

PropertyValue
Molecular FormulaC₁₉H₁₅N₃O₂
Molecular Weight317.3 g/mol
CAS Number1260712-89-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In a study evaluating its antibacterial properties, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed further as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies indicate that it can inhibit cancer cell proliferation in various cancer lines.

Case Study: Cytotoxicity Assays
In cytotoxicity assays against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, the compound demonstrated IC50 values of approximately 25 µM and 30 µM respectively. This suggests moderate cytotoxic activity, warranting further exploration into its mechanism of action.

Structure-Activity Relationship (SAR)

The presence of the oxadiazole ring is crucial for the biological activity of this compound. Modifications to the quinoline structure or substituents on the oxadiazole significantly affect its potency.

Key Findings in SAR:

  • Oxadiazole Ring : Essential for antimicrobial activity.
  • Methyl Substitution : Enhances lipophilicity and cellular uptake.
  • Aromatic Substituents : Influence binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the m-tolyl group through electrophilic aromatic substitution.
  • Final cyclization to form the quinoline structure.

Q & A

Q. What are the key steps in synthesizing 6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of hydrazides with carboxylic acids (e.g., phosphorus oxychloride-mediated cyclization) and subsequent functionalization of the quinoline core. Optimization focuses on temperature control (e.g., microwave-assisted synthesis to reduce reaction time) and solvent selection (e.g., ethanol for recrystallization) to improve yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation employs spectroscopic techniques:
  • 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methyl groups on quinoline or oxadiazole).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation and stereochemistry using software like SHELX for refinement .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screening often targets antimicrobial and anticancer activity. For example:
  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.
  • Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HL-60, MCF-7) to determine IC50 values. Oxadiazole moieties enhance target binding via hydrogen bonding or π-π stacking .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, alkylation) influence biological activity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., fluorine at position 6, propyl groups on nitrogen) and compare bioactivity. For example:
  • Fluorine increases metabolic stability and membrane permeability.
  • Bulky alkyl groups (e.g., propyl) may reduce off-target interactions. Computational docking (e.g., AutoDock) predicts binding affinities to enzymes like topoisomerases .

Q. How can contradictory biological data across studies be resolved?

  • Methodological Answer : Contradictions (e.g., varying IC50 values) require:
  • Reproducibility checks : Standardizing assay protocols (e.g., cell passage number, incubation time).
  • Synchrotron-based crystallography : Resolving structural polymorphisms affecting activity.
  • Meta-analysis : Pooling data from multiple studies to identify trends, using statistical tools like ANOVA .

Q. What computational strategies are used to elucidate the mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) over time.
  • QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity.
  • Density Functional Theory (DFT) : Predict reactive sites for electrophilic/nucleophilic attack .

Q. How does crystallography address challenges in stereochemical assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction resolves absolute configuration and torsional angles. SHELXL refines data to < 0.8 Å resolution, distinguishing enantiomers or diastereomers. Twinning or disorder is mitigated using PLATON’s ADDSYM algorithm .

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